3-(2-aminophenyl)-2-sulfanylquinazolin-4(3H)-one
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Description
3-(2-aminophenyl)-2-sulfanylquinazolin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a quinazoline derivative that exhibits unique properties, including anti-cancer and anti-inflammatory effects.
Scientific Research Applications
- Ruthenium Complexes : APSQ has been incorporated into ruthenium complexes, such as [RuCl₂(DMSO)₂(Hapbim)] and [RuCl₃(DMSO)(Hapbim)], where Hapbim represents 2-aminophenyl benzimidazole . These complexes exhibit potent anticancer effects against human breast cancer (MCF7) and colorectal cancer (Caco2) cell lines. Notably, they induce apoptosis and cause cell-cycle arrest in the G2/M phase, while remaining inactive in noncancerous cell lines. In vivo studies using an Ehrlich Ascites Carcinoma (EAC) mouse model demonstrate promising activity with minimal side effects .
- APSQ has found extensive use as a fluorescent dye due to its strong fluorescence properties. Researchers leverage its ability to interact with specific proteins and enzymes, making it valuable for imaging and detection purposes .
Anticancer Activity
Fluorescent Dye
properties
IUPAC Name |
3-(2-aminophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-10-6-2-4-8-12(10)17-13(18)9-5-1-3-7-11(9)16-14(17)19/h1-8H,15H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYNIOHWNCEEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminophenyl)-2-sulfanylquinazolin-4(3H)-one |
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